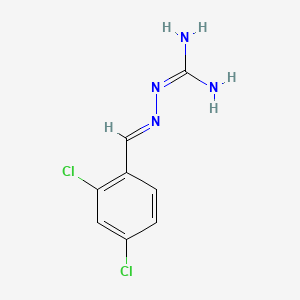

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

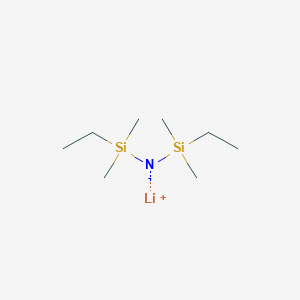

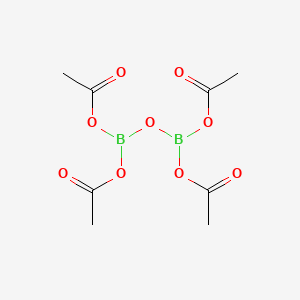

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide is a chemical compound with the CAS Number: 46322-66-1 . It has a molecular weight of 231.08 and its IUPAC name is (2E)-2- (2,4-dichlorobenzylidene)hydrazinecarboximidamide .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H8Cl2N4/c9-6-2-1-5 (7 (10)3-6)4-13-14-8 (11)12/h1-4H, (H4,11,12,14)/b13-4+ . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Overview

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide, a compound with a complex chemical structure, has seen varied interest in scientific research due to its potential applications across different fields. Although the specific compound has not been directly highlighted in the available literature, similar compounds such as hydrazines, hydrazine derivatives, and related chemicals have been extensively studied for their biological activities and applications in medicinal chemistry, environmental sciences, and materials science.

Medicinal Chemistry and Pharmacology

Hydrazine derivatives have been investigated for their therapeutic potentials in various diseases. For instance, monoamine oxidase inhibitors, including hydrazine derivatives, have been explored for their antihypertensive effects in humans, demonstrating the broad applicability of hydrazines in cardiovascular disease management (Maxwell et al., 1960). Additionally, the antineoplastic activities of hydrazines and hydrazine-containing natural products have been summarized, indicating their potential in cancer treatment (Tóth, 1996).

Moreover, some hydrazine derivatives have shown promising antitubercular activity, suggesting their role in developing new treatments for tuberculosis (Asif, 2014). Research on phenothiazines, a class of compounds structurally related to hydrazines, has also revealed significant antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory activities, highlighting the diverse pharmacological applications of these compounds (Pluta et al., 2011).

Environmental Sciences

Hydrazine and its derivatives have been identified in various environmental contexts, with studies focusing on their toxicity and potential risks. For example, the environmental impact of the herbicide 2,4-dichlorophenoxyacetic acid has been reviewed, discussing its fate, behavior, and ecotoxicological effects on aquatic systems, plants, and human health (Islam et al., 2017).

Materials Science

In materials science, the electrochemical sensors and biosensors based on redox polymers and carbon nanotubes have been reviewed, with a specific focus on phenazine polymers and their applications in analytical chemistry. These developments demonstrate the utility of hydrazine derivatives in fabricating advanced materials for sensing applications (Barsan et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide involves the condensation of 2,4-dichlorobenzaldehyde with hydrazinecarboximidamide in the presence of a suitable catalyst.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "hydrazinecarboximidamide", "catalyst" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzaldehyde and hydrazinecarboximidamide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as acetic acid or sulfuric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide as a solid." ] } | |

CAS-Nummer |

46322-66-1 |

Molekularformel |

C8H8Cl2N4 |

Molekulargewicht |

231.08 g/mol |

IUPAC-Name |

2-[(Z)-(2,4-dichlorophenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4- |

InChI-Schlüssel |

WDPPSRUIMSQVFX-PQMHYQBVSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N\N=C(N)N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N |

| 46322-66-1 | |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1623528.png)

![1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-methylpropan-1-one](/img/structure/B1623530.png)

![4-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B1623540.png)

![1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B1623544.png)

![1-(3-Nitrophenyl)-1h-benzo[d]imidazole](/img/structure/B1623546.png)

![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B1623547.png)